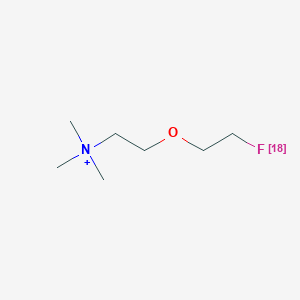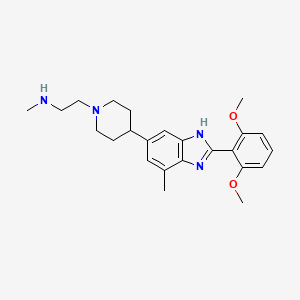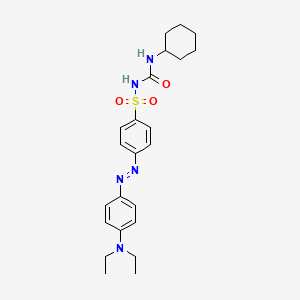
fluoroethylcholine (18F)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoroethylcholine (18F) is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is particularly useful in the detection and monitoring of various cancers, including prostate cancer. The compound is trapped in tumors by overexpressed choline kinase, making it a valuable tool in oncology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fluoroethylcholine (18F) is synthesized through a nucleophilic reaction between 18F-fluoride and 1,2-ditosyloxy-ethane, followed by a reaction with N,N-dimethylethanolamine. The product is then trapped on a cation exchange cartridge and eluted with saline .
Industrial Production Methods: The industrial production of fluoroethylcholine (18F) involves a fully automated synthesis and purification process. This method ensures high radiochemical yield and purity, making it suitable for clinical use .
Análisis De Reacciones Químicas
Types of Reactions: Fluoroethylcholine (18F) primarily undergoes nucleophilic substitution reactions. The nucleophilic reaction between 18F-fluoride and 1,2-ditosyloxy-ethane is a key step in its synthesis .
Common Reagents and Conditions:
Reagents: 18F-fluoride, 1,2-ditosyloxy-ethane, N,N-dimethylethanolamine.
Conditions: The reactions are typically carried out under controlled conditions to ensure high yield and purity.
Major Products: The major product of these reactions is fluoroethylcholine (18F), which is then used in PET imaging .
Aplicaciones Científicas De Investigación
Fluoroethylcholine (18F) has a wide range of applications in scientific research:
Chemistry: Used as a radiotracer in PET imaging to study various chemical processes.
Biology: Helps in understanding the biological pathways involving choline metabolism.
Medicine: Primarily used in oncology for the detection and monitoring of cancers, especially prostate cancer.
Industry: Utilized in the development of new diagnostic tools and imaging techniques.
Mecanismo De Acción
Fluoroethylcholine (18F) is similar to other radiolabeled choline analogs, such as fluoromethylcholine (18F) and 11C-choline. fluoroethylcholine (18F) has a longer half-life compared to 11C-choline, making it more suitable for clinical use. Additionally, it has a greater extent of urinary excretion compared to fluoromethylcholine (18F), which may require catheterization in some cases .
Comparación Con Compuestos Similares
- Fluoromethylcholine (18F)
- 11C-choline
Fluoroethylcholine (18F) stands out due to its longer half-life and suitability for widespread clinical use .
Propiedades
Número CAS |
407582-17-6 |
|---|---|
Fórmula molecular |
C7H17FNO+ |
Peso molecular |
149.22 g/mol |
Nombre IUPAC |
2-(2-(18F)fluoranylethoxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C7H17FNO/c1-9(2,3)5-7-10-6-4-8/h4-7H2,1-3H3/q+1/i8-1 |
Clave InChI |
XUUGOSKUEDWDAS-COJKEBBMSA-N |
SMILES isomérico |
C[N+](C)(C)CCOCC[18F] |
SMILES canónico |
C[N+](C)(C)CCOCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-{4-[4-(2,3-Dichlorophenyl)-1,4-diazepan-1-yl]butoxy}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B10773833.png)

![N-[3-[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]-1H-indol-5-yl]acetamide](/img/structure/B10773853.png)

![1-[[4-(3-Fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine](/img/structure/B10773866.png)
![3-[6-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B10773869.png)
![(S)-2-Hydroxy-3-((R)-4-((trans-4-morpholinocyclohexyl)oxy)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)propanamide](/img/structure/B10773876.png)
![(2R)-N-[(2S)-1-[(6-aminopyridin-3-yl)methylamino]-3-(3,4-difluorophenyl)-1-oxopropan-2-yl]-1-ethylpyrrolidine-2-carboxamide](/img/structure/B10773884.png)
![(1R,3S,5R)-2-N-[1-carbamoyl-5-(cyanomethoxy)indol-3-yl]-3-N-[(3-chloro-2-fluorophenyl)methyl]-2-azabicyclo[3.1.0]hexane-2,3-dicarboxamide](/img/structure/B10773888.png)
![2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10773893.png)
![3-(1H-indol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10773895.png)
![2-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10773897.png)
![8-[(3-methylpyridin-2-yl)methyl]-1-(4-oxo-1H-pyrimidin-6-yl)-3-[4-[4-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B10773918.png)
![(1-Benzyloxycarbonylamino-2-phenyl-ethyl)-[2-[1-carbamoyl-2-(1H-indol-3-yl)-ethylcarbamoyl]-3-(2-methoxy-phenylsulfanyl)-propyl]-phosphinic acid](/img/structure/B10773922.png)
